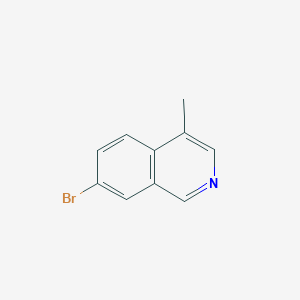
7-Bromo-4-methylisoquinoline
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 7-Bromo-4-methylisoquinoline is C10H8BrN . It contains a five-membered aromatic ring fused to a six-membered aromatic ring with a bromine atom and a methyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of a material are essential to understand its function. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Aplicaciones Científicas De Investigación
-
Organic and Pharmaceutical Chemistry
- Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities .
- They are used as components of anti-cancer, anti-malarial and some other drugs .
- The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry .
- Various methods have been developed for the efficient synthesis of isoquinoline and its derivatives .
-
- Isoquinoline can be synthesized through several methods .
- The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde .
- Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .
-
- Several pharmaceutical drugs use isoquinoline as their core structure, known as the isoquinoline scaffold .
- This is often due to the compound’s aromaticity, which can interact with various biological targets .
- One common example is the drug Papaverine, an opium alkaloid antispasmodic drug which is a non-selective phosphodiesterase inhibitor .
- Another well-known drug with an isoquinoline structure is Noscapine, used as an antitussive agent .
-
- Isoquinoline has found extensive use in material sciences .
- It’s an essential structure in several alkaloids – naturally occurring chemical compounds containing mostly basic nitrogen atoms .
- The compound’s aromaticity, which can interact with various biological targets, makes it a crucial skeleton in the structure of various materials .
-
- Isoquinoline is a crucial component in the synthesis of various organic compounds .
- Its synthesis methods, such as the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction, are widely used in chemical industries .
Safety And Hazards
Propiedades
IUPAC Name |
7-bromo-4-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-12-6-8-4-9(11)2-3-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCNWNMFAYTPLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679860 | |
| Record name | 7-Bromo-4-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-methylisoquinoline | |
CAS RN |
958880-29-0 | |
| Record name | 7-Bromo-4-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391603.png)
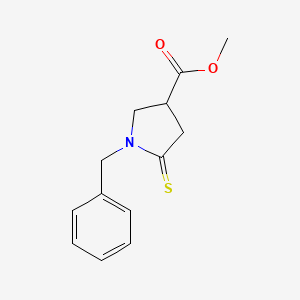
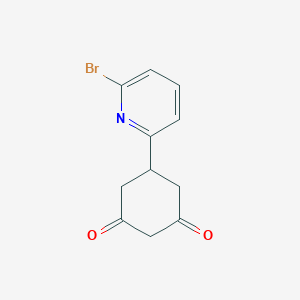
![(3{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391609.png)
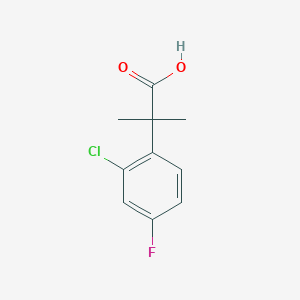
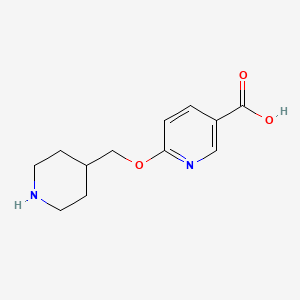
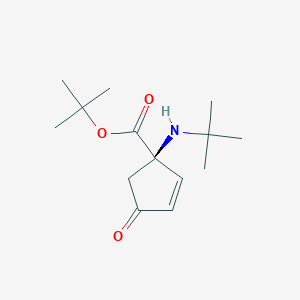
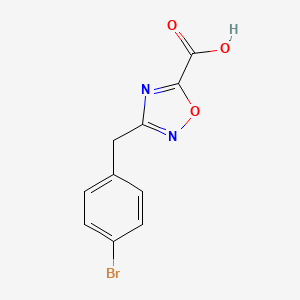
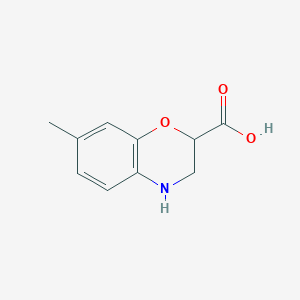
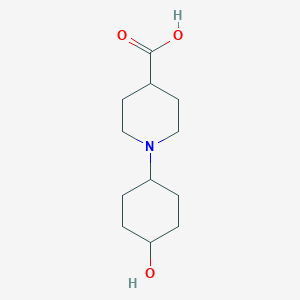
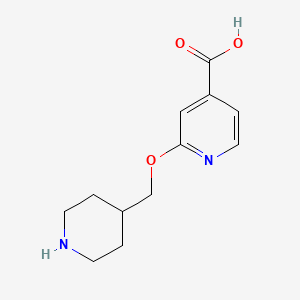
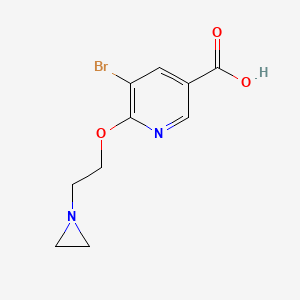
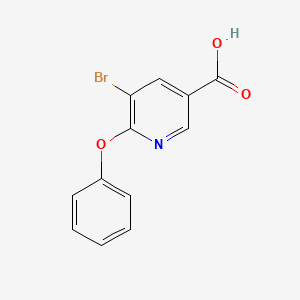
![Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1391626.png)